1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea
Description
1-(2-(Furan-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea derivative featuring a furan-3-yl ethyl group and a 3-(trifluoromethyl)phenyl moiety. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which enhance target affinity and selectivity. The trifluoromethyl group improves metabolic stability and lipophilicity, while the furan ring may contribute to π-π interactions in binding pockets .
Properties
IUPAC Name |
1-[2-(furan-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c15-14(16,17)11-2-1-3-12(8-11)19-13(20)18-6-4-10-5-7-21-9-10/h1-3,5,7-9H,4,6H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOPMGDOAYPRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCCC2=COC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Influence : Thiazole (8j) and pyridine (M64HCl) rings enhance solubility or target engagement compared to furan, which is smaller and less polar .
- Synthetic Yields : Thiazole-based derivatives (e.g., 8j, 8k) show moderate yields (~52–55%), while M64HCl achieves quantitative yield via salt formation .
Physicochemical Properties
- Solubility : M64HCl’s hydrochloride salt significantly improves aqueous solubility compared to neutral furan-containing analogs .
- Molecular Weight : Most analogs fall within 350–450 g/mol, adhering to Lipinski’s rule for drug-likeness. The target compound (~328 g/mol) is favorable for bioavailability.
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